molecular formula C12H8F3N3O B3487737 N-[4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide

N-[4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide

Cat. No.: B3487737
M. Wt: 267.21 g/mol
InChI Key: LUTRCDLYDTTWTG-UHFFFAOYSA-N
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Description

N-[4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazine ring through a carboxamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide typically involves the reaction of 4-(trifluoromethyl)aniline with pyrazine-2-carboxylic acid or its derivatives. One common method includes the following steps :

    Formation of the Intermediate Ester: The intermediate ester is prepared by reacting pyrazine-2-carboxylic acid with a suitable alcohol in the presence of a dehydrating agent.

    Amidation Reaction: The intermediate ester is then reacted with 4-(trifluoromethyl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

N-[4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of pyrazine-2-carboxylic acid derivatives.

    Reduction: Formation of this compound amine derivatives.

    Substitution: Formation of substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

N-[4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide has several scientific research applications, including :

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its potential anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways . The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial activity. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

N-[4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide can be compared with other pyrazine derivatives, such as :

    Pyrazinamide: An anti-tuberculosis drug with a similar pyrazine core but different substituents.

    Bortezomib: An anticancer drug with a pyrazine ring and boronic acid moiety.

    Oltipraz: A chemopreventive agent with a pyrazine ring and sulfur-containing substituents.

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, such as increased lipophilicity and metabolic stability.

Properties

IUPAC Name

N-[4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3O/c13-12(14,15)8-1-3-9(4-2-8)18-11(19)10-7-16-5-6-17-10/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTRCDLYDTTWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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